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molecular formula C17H18F3N3O2S B7480670 2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

2-(Trimethylacetamido)-4-(3-trifluoromethylphenylcarbamoylmethyl)thiazole

Cat. No. B7480670
M. Wt: 385.4 g/mol
InChI Key: ACJSUBLVABSXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04152329

Procedure details

A 500 ml reaction flask fitted with a magnetic stirrer, heating mantle, thermometer and water-cooled condenser was charged with 44.7 g (0.138 mole) of 4-bromo-3'-trifluoromethylacetoacetanilide, 350 ml of absolute ethanol and 15 g (0.19 mole) of pyridine. A 26 g - sample (0.162 mole) of N-trimethylacetylthiourea [m.p. 140°-42°; prepared as described by Moore and Crossley in The Journal of the American Chemical Society, vol. 62, p. 3273 (1940)] was added to the reaction solution. As the substituted thiourea dissolved, the reaction temperature increased from 24° to 31°. The solution was refluxed for four hours and poured into 1.5 liters of water. With stirring, the residual oil crystallized. The product was collected and washed with water. There was obtained 46.8 g (88%) of white solid, m.p. 147°-52°. One recrystallization from ethyl acetate - heptane yielded material which melted at 153°-55°. N.M.R. (dimethyl-d 6 sulfoxide) ∂ 1.3 (tert-butyl), 3.8 (CH2), 6.9 (hetero-aromatic), 7.3-8.1 (aromatic).
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
44.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
N-trimethylacetylthiourea
Quantity
0.162 mol
Type
reactant
Reaction Step Two
[Compound]
Name
substituted thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[O:6].N1C=CC=CC=1.[CH3:25][C:26]([CH3:34])([CH3:33])[C:27]([NH:29][C:30]([NH2:32])=[S:31])=[O:28]>O.C(O)C>[CH3:25][C:26]([CH3:34])([CH3:33])[C:27]([NH:29][C:30]1[S:31][CH:2]=[C:3]([CH2:4][C:5](=[O:6])[NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[N:32]=1)=[O:28]

Inputs

Step One
Name
4-bromo-3'-trifluoromethylacetoacetanilide
Quantity
44.7 g
Type
reactant
Smiles
BrCC(CC(=O)NC1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
15 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
N-trimethylacetylthiourea
Quantity
0.162 mol
Type
reactant
Smiles
CC(C(=O)NC(=S)N)(C)C
Step Three
Name
substituted thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
3273 (1940)] was added to the reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature increased from 24° to 31°
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the residual oil crystallized
CUSTOM
Type
CUSTOM
Details
The product was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)NC=1SC=C(N1)CC(NC1=CC(=CC=C1)C(F)(F)F)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 46.8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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